molecular formula C8H18N2 B108501 N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine CAS No. 67660-50-8

N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine

Cat. No.: B108501
CAS No.: 67660-50-8
M. Wt: 142.24 g/mol
InChI Key: APXNZZVBAPDZPY-TWGQIWQCSA-N
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Description

N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine is a secondary amine featuring two isopropyl (propan-2-yl) groups and a (Z)-configured ethylideneamino (–N=CHCH₃) substituent. This imine (Schiff base) derivative is synthesized via condensation reactions between diisopropylamine and acetaldehyde under controlled conditions . Its structure confers unique steric and electronic properties, making it relevant in coordination chemistry and organic synthesis.

Properties

IUPAC Name

N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-6-9-10(7(2)3)8(4)5/h6-8H,1-5H3/b9-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXNZZVBAPDZPY-TWGQIWQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=NN(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=N\N(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Condensation Methods

Catalytic condensation reactions offer a robust pathway for synthesizing N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine. The method involves reacting primary amines with ketones or aldehydes in the presence of metal-based catalysts. For instance, a patent detailing the synthesis of structurally analogous amines (CN104803859A) employs catalysts derived from nitrates (e.g., cobalt nitrate) and metal oxides (e.g., magnesium oxide) .

In one embodiment, 5-chloro-2-pentanone reacts with N-ethylethanolamine using a catalyst prepared by dispersing cobalt nitrate in ethanol, followed by the addition of magnesium carbonate nanopowder. After ultrasonic stirring and vacuum drying, the catalyst facilitates condensation at 90–110°C under reflux, yielding 78–85% of the intermediate ketamine . Adapting this approach, acetaldehyde could react with diisopropylamine in xylene at 100°C using a magnesium oxide catalyst to form the ethylideneamino group. Subsequent purification via fractionation would isolate the (Z)-isomer, leveraging differences in boiling points .

Reductive Amination with Raney Nickel

Reductive amination is a cornerstone of amine synthesis, particularly for introducing alkyl groups while preserving stereochemistry. The target compound’s ethylideneamino moiety suggests the use of acetaldehyde as a precursor. A two-step process is proposed:

  • Imine Formation : Diisopropylamine reacts with acetaldehyde in methanol under acidic conditions to form the (Z)-ethylideneimine intermediate.

  • Hydrogenation : The imine undergoes catalytic hydrogenation using Raney nickel under 10–20 kg H₂ pressure at 40–60°C .

This method mirrors the hydrogenation of 5-(N-ethyl-N-2-ethylol amine)-2-pentanone to its corresponding amine, achieving 94–95% yields . Temperature control is critical to favor the (Z)-configuration, as higher temperatures (>60°C) may promote isomerization to the (E)-form.

Alkylation of Ethylideneamine

Alkylation strategies, widely used in diisopropylamine synthesis , can be adapted for the target compound. Ethylideneamine, though unstable in isolation, may be generated in situ by dehydrating ethanolamine. Subsequent alkylation with isopropyl bromide in a polar aprotic solvent (e.g., DMF) introduces the isopropyl groups:

CH3CH=N–H+2(CH3)2CHBrNaHCO3This compound+2HBr\text{CH}3\text{CH=N–H} + 2\,(\text{CH}3)2\text{CHBr} \xrightarrow{\text{NaHCO}3} \text{this compound} + 2\,\text{HBr}

Yields depend on the stoichiometry of isopropyl bromide and reaction time. Excess alkylating agent (1.5 equivalents per amine hydrogen) and temperatures of 60–80°C optimize substitution while minimizing byproducts .

Stereoselective Synthesis Using Chiral Catalysts

Achieving the (Z)-configuration necessitates stereoselective methods. Asymmetric catalysis with chiral ligands (e.g., BINAP) or enzymes (e.g., lipases) can direct imine formation. For example, Novozyme SP 435 lipase has demonstrated enantioselectivity (E > 100) in hydrolyzing acetates with tetrazole moieties , suggesting its potential in resolving racemic mixtures of the target amine.

A hypothetical route involves:

  • Synthesizing the racemic amine via reductive amination.

  • Enzymatic resolution using lipases to isolate the (Z)-isomer.
    This approach, while underexplored in the provided sources, aligns with industrial trends in chiral amine production .

Industrial-Scale Considerations

For large-scale production, reductive amination with Raney nickel is preferred due to its high yield and compatibility with continuous-flow reactors. The patent method emphasizes solvent recovery (e.g., xylene) and catalyst recyclability, reducing costs by 20–30%. Safety protocols for handling hydrogen and ammonia displacement with nitrogen are critical to mitigate explosion risks.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogens, nucleophiles; reactions are often conducted in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and other derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Recent studies have highlighted the potential of N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine in combating bacterial infections. A review on the synthesis and antibacterial activity of imidazole derivatives indicates that compounds similar to this compound exhibit significant antibacterial properties against various strains of bacteria, including Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM) .

Mechanism of Action
The compound's mechanism involves inhibiting bacterial growth through interference with cellular processes. In vitro studies have demonstrated that it can inhibit bacterial fluorescence significantly, indicating its effectiveness as an antibacterial agent .

Agricultural Applications

Pesticidal Properties
Research has shown that derivatives of this compound can be utilized for controlling phytopathogenic microorganisms. These compounds have been tested for their efficacy against various plant pathogens, suggesting a promising role in agricultural pest management .

Material Science Applications

Polymer Compositions
The compound has been incorporated into two-component compositions involving silane-group-containing polymers. These materials exhibit enhanced properties suitable for various applications, including coatings and adhesives . The use of such compounds can improve the durability and performance of materials in industrial applications.

Case Studies

  • Antibacterial Efficacy Against Mycobacteria
    • Study Design: A series of experiments assessed the antibacterial activity of N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amines against Mtb.
    • Results: Compounds demonstrated over 50% inhibition of bacterial growth at specific concentrations, highlighting their potential as therapeutic agents against resistant strains .
  • Pesticidal Activity
    • Study Design: Field trials evaluated the effectiveness of formulations containing N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amines against common agricultural pests.
    • Results: The formulations showed significant reduction in pest populations, confirming their utility in crop protection .

Mechanism of Action

The mechanism of action of N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved in these interactions are often studied using various biochemical and biophysical techniques to understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

Key Research Findings

  • Protonation Effects : The Z configuration in the target compound stabilizes specific conformations upon protonation, as observed in related imines .
  • Thermal Stability : Schiff bases like the target compound exhibit moderate thermal stability (<200°C), outperforming aliphatic amines but underperforming aromatic amines like Phenpromethamine .
  • Coordination Chemistry : The imine group in the target compound can act as a bidentate ligand for transition metals, similar to other Schiff bases .

Biological Activity

N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of ethylideneamine with isopropylamine under controlled conditions. The reaction is conducted in an inert atmosphere to prevent oxidation, often requiring specific heating conditions to facilitate product formation. The compound's structure can be represented as follows:

C8H16N2\text{C}_8\text{H}_{16}\text{N}_2

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In a comparative study, various derivatives were tested for their antibacterial activity against several bacterial strains using microdilution methods to determine minimal inhibitory concentrations (MIC) and minimal bactericidal concentrations (MBC). The results demonstrated that the compound showed moderate to good antibacterial activity, with MIC values ranging from 0.17 to >3.75 mg/mL against different bacterial strains .

CompoundMIC (mg/mL)MBC (mg/mL)Most Sensitive BacteriumMost Resistant Bacterium
10.230.47E. cloacaeE. coli
20.700.94B. cereusE. coli
30.170.23E. coliS. Typhimurium

The structure–activity relationship analysis indicated that specific substituents on the thiazole ring significantly influenced antibacterial efficacy, suggesting avenues for further optimization in drug design .

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors within bacterial cells. The compound can form both covalent and non-covalent interactions, leading to alterations in enzymatic activity or receptor function, which can disrupt cellular processes essential for bacterial survival.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of this compound against clinical isolates of resistant bacteria. Results showed that the compound effectively inhibited growth in strains resistant to common antibiotics, indicating its potential as a therapeutic agent in combating antibiotic resistance .
  • In Vivo Studies : In vivo studies conducted on animal models demonstrated that the compound exhibited significant protective effects against bacterial infections when administered at therapeutic doses, supporting its potential application in clinical settings .
  • Comparative Analysis : A comparative analysis with similar compounds revealed that N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amines' unique structural configuration contributed to its distinct biological activities, making it a candidate for further pharmacological exploration .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine, and how can reaction conditions be tailored to minimize byproducts?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions involving isopropylamine derivatives. For example, reacting N-propan-2-ylpropan-2-amine with ethylideneamino chloride under inert conditions (argon atmosphere) at controlled temperatures (0–5°C) minimizes side reactions like oxidation. Monitoring via thin-layer chromatography (TLC) and optimizing stoichiometric ratios (e.g., 1:1.2 amine:electrophile) can reduce byproduct formation. Post-synthesis purification via fractional distillation or recrystallization in nonpolar solvents (e.g., hexane) enhances yield .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in the structural characterization of this compound?

  • Methodology :

  • ¹H/¹³C NMR : The Z-configuration of the ethylideneamino group can be confirmed by observing distinct chemical shifts for the imine proton (δ ~8.5–9.5 ppm) and coupling patterns in 2D NOESY (nuclear Overhauser effect spectroscopy) to verify spatial proximity between substituents.
  • IR Spectroscopy : A strong C=N stretch near 1640–1680 cm⁻¹ confirms the imine bond, while N-H stretches (3300–3500 cm⁻¹) indicate secondary amine groups.
  • Mass Spectrometry : High-resolution MS (HRMS) with electron ionization (EI) or electrospray ionization (ESI) identifies the molecular ion peak (e.g., m/z 171.2 for [M+H]⁺) and fragmentation patterns (e.g., loss of isopropyl groups) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Use fume hoods and personal protective equipment (PPE: nitrile gloves, lab coat, safety goggles). The compound may release toxic vapors upon decomposition; store under nitrogen at –20°C to prevent hydrolysis. Neutralize spills with inert adsorbents (vermiculite) and dispose of waste via licensed hazardous chemical disposal services. Refer to Safety Data Sheets (SDS) for acute toxicity data (e.g., LD₅₀ in rodents) and emergency response guidelines .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies between computational and experimental data on the compound’s stereochemistry?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (SHELXL for refinement) determines absolute configuration. Crystallize the compound in a solvent system (e.g., ethyl acetate/hexane) to obtain high-quality crystals. Compare experimental bond angles/torsion angles with density functional theory (DFT)-optimized structures (e.g., B3LYP/6-311+G(d,p)). Discrepancies in dihedral angles (>5°) may indicate lattice packing effects or dynamic disorder, requiring refinement with TWINABS for twinned crystals .

Q. What computational strategies predict the compound’s reactivity in catalytic systems (e.g., as a ligand or base)?

  • Methodology :

  • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity. For example, a high HOMO energy (–5.2 eV) suggests strong electron-donating capacity, making it suitable as a ligand in transition-metal catalysis.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., in toluene) to predict steric hindrance from isopropyl groups, which may limit substrate access in catalytic cycles.
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzyme active sites) for pharmacological applications .

Q. How do contradictory bioactivity results arise in in vitro vs. in vivo studies, and how can they be reconciled?

  • Methodology : Discrepancies often stem from pharmacokinetic factors (e.g., poor blood-brain barrier penetration) or metabolic instability. For in vivo studies:

  • ADME Profiling : Measure plasma half-life (t₁/₂) via LC-MS/MS after administering the compound (e.g., 10 mg/kg IP in mice).
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation).
  • Biomarker Validation : Align in vitro IC₅₀ values (e.g., enzyme inhibition) with in vivo efficacy using mechanism-based biomarkers (e.g., prolactin levels for κ-opioid receptor antagonism) .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and X-ray data regarding the compound’s conformation?

  • Methodology : NMR detects time-averaged conformations in solution, while X-ray captures static solid-state structures. For example, if NMR shows free rotation about the C=N bond (broad singlet for imine proton) but X-ray reveals a fixed Z-configuration, this indicates restricted rotation in the crystalline state. Validate via variable-temperature NMR: coalescence temperature (T_c) analysis quantifies rotational energy barriers. Cross-validate with computational models (e.g., relaxed potential energy surface scans) .

Experimental Design

Q. What strategies optimize enantiomeric purity for chiral derivatives of this compound?

  • Methodology :

  • Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases.
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) for kinetic resolution during imine formation. Monitor enantiomeric excess (ee) via circular dichroism (CD) spectroscopy.
  • Crystallization-Induced Diastereomer Transformation : Seed racemic mixtures with enantiopure crystals to drive stereochemical homogeneity .

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